B1575253 gp100 (182-191)

gp100 (182-191)

Cat. No.: B1575253
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanocyte protein PMEL; gp100; pmel 17

Scientific Research Applications

  • Immunogenicity of gp100 in Melanoma : gp100 is recognized by tumor-infiltrating lymphocytes (TILs) and is a melanocyte lineage-specific antigen. The sensitization of peripheral blood mononuclear cells from melanoma patients with synthetic gp100 peptides elicits antigen-specific cytotoxic T lymphocyte (CTL) lines against gp100 epitopes. These CTLs can lyse melanoma cell lines and release cytokines in response to gp100+ melanoma cells, indicating gp100's potential for antigen-specific immunotherapy (Salgaller et al., 1995).

  • gp100 as a Target for Anti-melanoma CTLs : gp100 has been shown to serve as a target for antimelanoma CTLs. TILs derived from a melanoma patient could lyse HLA-A2.1+ melanoma cells expressing gp100, highlighting its role as a target for specific immunotherapy against melanoma (Bakker et al., 1994).

  • gp100 and Ipilimumab in Metastatic Melanoma : A study compared ipilimumab (which blocks cytotoxic T-lymphocyte-associated antigen 4) administered with or without a gp100 peptide vaccine. The combination improved overall survival in patients with previously treated metastatic melanoma, suggesting a synergistic effect of gp100 in immunotherapy (Hodi et al., 2010).

  • Enhanced Immune Response with gp100-Transduced Dendritic Cells : Dendritic cells (DCs) transduced with adenovirus encoding gp100 induce potent T-cell-mediated protective immunity and significant tumor reduction in a melanoma model. This approach highlights the use of gp100 in enhancing the efficacy of therapeutic antigen-specific cancer vaccines (Wan et al., 1999).

  • Subdominant CTL Epitopes of gp100 : In vitro immunization with peptide-pulsed dendritic cells has identified subdominant CTL epitopes from gp100 that are not recognized in the natural immune response in melanoma patients. These epitopes might be used for immune-based therapies to enhance the diversity of the antitumor T cell response (Tsai et al., 1997).

Properties

sequence

HTMEVTVYHR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanocyte protein PMEL (182-191); gp100 (182-191)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.